molecular formula C17H25N3O3 B6474447 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine CAS No. 2640956-90-5

4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Cat. No.: B6474447
CAS No.: 2640956-90-5
M. Wt: 319.4 g/mol
InChI Key: DBYVZAHMRCNSHZ-UHFFFAOYSA-N
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Description

4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is a complex organic compound featuring a morpholine ring, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Attachment of the Pyridine Moiety: The 3-methylpyridin-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by the pyridine derivative.

    Morpholine Ring Formation: The morpholine ring is usually introduced through a cyclization reaction involving an appropriate diol and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly significant in enhancing the bioavailability of these derivatives.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. The structural features of the compound allow it to interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)piperazine
  • 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)thiomorpholine

Uniqueness

Compared to similar compounds, 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is unique due to the presence of both a morpholine and a piperidine ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in chemical reactions and its potential efficacy in biological applications.

Properties

IUPAC Name

[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-14-12-18-5-2-16(14)23-13-15-3-6-19(7-4-15)17(21)20-8-10-22-11-9-20/h2,5,12,15H,3-4,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYVZAHMRCNSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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